N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Description
N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as CZC24832, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CZC24832 is a pyrazole-based compound that has been shown to selectively inhibit the activity of cyclin-dependent kinase 7 (CDK7), a protein that plays a critical role in the regulation of transcription.
Scientific Research Applications
Utilization in Biochemical Research
Nicotinamide derivatives, including those similar to N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, are actively studied for their role in biochemical processes. For example, nicotinamide and its derivatives are critical in enhancing cell survival and longevity, influencing cellular metabolism and inflammatory responses. These compounds are involved in numerous oxidation-reduction reactions within biological systems, acting as precursors for essential coenzymes like NAD+ (Li, Chong, & Maiese, 2006).
Potential in Dermatology
Nicotinamide derivatives are gaining attention in dermatology for their antioxidant properties and potential in treating skin diseases. Their ability to inhibit poly-adenosine diphosphate-ribose polymerase plays a significant role in preventing and treating various skin conditions, including acne and atopic dermatitis (Rolfe, 2014).
Pharmacological Applications
In pharmacology, nicotinamide derivatives have been explored for their therapeutic potential. For instance, 1-Methylnicotinamide, a major derivative of nicotinamide, exhibits antithrombotic and anti-inflammatory actions, suggesting its use in treating acute gastric lesions induced by stress (Brzozowski et al., 2008).
Molecular Biology and Genetics
Nicotinamide derivatives are also studied for their role in DNA damage, repair, and mutagenesis. Their precursor role for NAD+, an essential coenzyme in ATP production, underlines their importance in cellular responses to genotoxicity, which can lead to mutagenesis and cancer formation (Surjana, Halliday, & Damian, 2010).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-4-1-3-12(9-14)10-19-16(22)13-5-6-15(18-11-13)21-8-2-7-20-21/h1-9,11H,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVBKNKBZJEDJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.